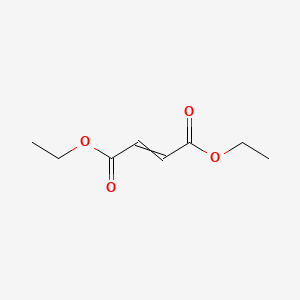

Ethyl maleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1520-50-9 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

diethyl but-2-enedioate |

InChI |

InChI=1S/C8H12O4/c1-3-11-7(9)5-6-8(10)12-4-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

IEPRKVQEAMIZSS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Diethyl Maleate

Introduction: Diethyl maleate (B1232345) (CAS No. 141-05-9), often referred to as ethyl maleate, is the diethyl ester of maleic acid.[1] It presents as a colorless, transparent, oily liquid with a characteristically fruity odor.[1][2] This versatile organic compound is a crucial intermediate in a multitude of industrial applications, including the synthesis of polymers, coatings, pharmaceuticals, and pesticides like malathion.[1][3] In the realm of biomedical research, dithis compound is an invaluable tool for investigating cellular responses to oxidative stress, primarily through its ability to deplete intracellular glutathione (B108866).[1] This guide offers a comprehensive overview of its physicochemical properties, chemical reactivity, biological interactions, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical characteristics of dithis compound are critical for its application in both laboratory and industrial settings. These properties dictate its behavior in various solvents, its reactivity, and its handling requirements.

| Property | Value | Reference(s) |

| IUPAC Name | diethyl (Z)-but-2-enedioate | [4] |

| CAS Number | 141-05-9 | [1] |

| Molecular Formula | C₈H₁₂O₄ | [1] |

| Molecular Weight | 172.18 g/mol | [1][4] |

| Appearance | Colorless, transparent, oily liquid | [1][2] |

| Odor | Fruity, banana-citrus | [2] |

| Melting Point | -10 °C | [1][2][5] |

| Boiling Point | 223-225 °C at 760 mmHg | [1][2][5] |

| Density | 1.064 - 1.066 g/cm³ at 20-25 °C | [1][2] |

| Flash Point | 93 °C (200 °F) | [1][3][6] |

| Refractive Index | 1.4383 - 1.441 at 20-25 °C | [1][2][3] |

| Vapor Pressure | 1 mmHg at 14 °C | [6] |

| Water Solubility | Slightly soluble (1.4% w/w at 30°C) | [1][3] |

| Solubility | Miscible with organic solvents like ethanol (B145695) and ether | [1][3] |

| logP (o/w) | 1.449 (estimated) | [6] |

Chemical Reactivity and Synthesis

Dithis compound's reactivity is primarily defined by its electrophilic carbon-carbon double bond, making it susceptible to nucleophilic attack and a valuable component in cycloaddition reactions.

Key Reactions:

-

Michael Addition: As a potent Michael acceptor, dithis compound readily undergoes conjugate addition with nucleophiles, most notably thiols.[1] Its reaction with the sulfhydryl group of glutathione is the basis of its primary biological activity.[1]

-

Diels-Alder Reaction: It functions as an effective dienophile in Diels-Alder reactions, reacting with conjugated dienes to form substituted cyclohexene (B86901) derivatives, which are valuable intermediates in organic synthesis.[1][4][7]

-

Polymerization: While homopolymerization is difficult, dithis compound readily copolymerizes with more reactive monomers, such as vinyl acetate, via free-radical mechanisms to produce polymers with modified properties for adhesives and coatings.[8]

Stability and Incompatibilities: The compound is stable under recommended storage conditions.[5] However, prolonged contact with air and light can lead to the formation of potentially explosive peroxides.[9] It is incompatible with strong oxidizing agents, reducing agents, acids, and bases.[2][3]

Experimental Protocol: Synthesis of Dithis compound

Dithis compound is typically synthesized via the acid-catalyzed esterification of maleic anhydride (B1165640) with ethanol.[10][11]

Methodology:

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser, Dean-Stark trap, and thermometer, combine maleic anhydride, excess absolute ethanol (e.g., a 1:2 molar ratio or higher), a solid acid catalyst (e.g., acid zeolite or cation exchange resin), and a water entrainer such as toluene (B28343) or hexane.[1][10][12]

-

Reaction: Heat the mixture to reflux. The water produced during the esterification is azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.[1][10]

-

Monitoring: Continue the reaction until no more water is collected or for a predetermined time (e.g., 25-30 minutes after the mixture is clear).[10]

-

Work-up: After cooling the mixture to room temperature, separate the organic layer. Wash it with water to remove any residual acid and unreacted ethanol.[1][10]

-

Purification: Dry the organic layer over an anhydrous salt like sodium sulfate. Purify the crude product via distillation, collecting the fraction that boils in the range of 216-220 °C to yield pure dithis compound.[1][10]

Caption: Workflow for the synthesis of dithis compound via esterification.

Biological Activity & Signaling Pathways

Dithis compound is a well-established agent for modulating cellular redox balance, making it a standard tool in toxicology and pharmacology.

Glutathione Depletion: The most significant biological effect of dithis compound is the depletion of intracellular glutathione (GSH).[1] This occurs via a Michael addition reaction where the sulfhydryl group of GSH attacks the electron-deficient double bond of dithis compound. This conjugation is often catalyzed by the enzyme family Glutathione S-transferases (GSTs).[1] The resulting depletion of the cellular GSH pool induces a state of oxidative stress, as the cell's primary antioxidant defense is compromised.

Nrf2 Pathway Activation: Dithis compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[1]

-

Keap1 Modification: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Electrophiles like dithis compound can modify reactive cysteine residues on Keap1.[1]

-

Nrf2 Release & Translocation: This modification leads to a conformational change in Keap1, causing it to release Nrf2.[1]

-

Gene Transcription: The freed Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This action initiates the transcription of a suite of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[1]

Caption: Dithis compound activates the Nrf2 antioxidant response pathway.

Experimental Protocols for Biological Research

Protocol: Glutathione Depletion Assay

This protocol describes a method to quantify the depletion of intracellular GSH in cultured cells after treatment with dithis compound using Ellman's reagent (DTNB).

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of dithis compound for a specified duration.

-

Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable assay buffer to release intracellular contents.

-

Standard Curve: Prepare a series of known concentrations of GSH in the same assay buffer to generate a standard curve for quantification.[1]

-

Assay Procedure: In a 96-well plate, add the cell lysates and the GSH standards to separate wells. Add the assay buffer containing Ellman's reagent (DTNB) and glutathione reductase to each well.[1]

-

Reaction Initiation and Measurement: Initiate the reaction by adding NADPH. Immediately begin measuring the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color formation is directly proportional to the concentration of glutathione.[1]

-

Calculation: Determine the GSH concentration in the samples by comparing their absorbance values to the standard curve.

Caption: Experimental workflow for quantifying cellular glutathione levels.

Safety and Handling

Dithis compound is classified as a hazardous substance and requires careful handling to minimize exposure.[1][9]

Key Hazards:

-

Eye Irritation: Causes serious eye irritation.[5]

-

Skin Sensitization: May cause an allergic skin reaction upon contact.[5]

-

Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[5]

-

Other: It is an irritant to the respiratory system and may cause lung damage if swallowed and aspirated.[1][9]

Personal Protective Equipment (PPE): Appropriate PPE is mandatory to prevent exposure.[13]

| Protection Type | Specification | Rationale |

| Eye and Face | Chemical safety glasses with side shields or goggles. A face shield is recommended if there is a high risk of splashing.[13] | Protects against splashes and vapors that cause serious eye irritation.[13] |

| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and disposed of properly.[13] | Provides a barrier against skin contact, which can cause irritation and sensitization.[13] |

| Body | Standard laboratory coat. A chemical-resistant apron may be needed for larger quantities.[13] | Prevents contamination of personal clothing. |

| Respiratory | Generally not required in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator with an organic vapor cartridge is necessary for large spills or in poorly ventilated areas.[13] | Protects against inhalation of irritating vapors.[13] |

Handling and Storage:

-

Always handle in a well-ventilated area, preferably within a chemical fume hood.[9][13]

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[5][9]

-

Store in a cool, dry, and well-ventilated area in tightly sealed containers.[3][9]

-

Keep away from incompatible materials such as strong acids, bases, and oxidizing agents, as well as sources of ignition.[3][9]

Dithis compound is a compound with well-defined physicochemical properties that underpin its broad utility in chemical manufacturing and biomedical research. Its roles as a versatile synthetic intermediate and a potent modulator of cellular glutathione levels make it an indispensable tool. A thorough understanding of its chemical reactivity, biological effects, and proper handling procedures is essential for its safe and effective use by researchers and scientists in the development of new materials and therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Dithis compound | 141-05-9 [chemicalbook.com]

- 3. High-Quality Dithis compound Supplier | Benefits & Applications of Maleate Ester [integratechem.com]

- 4. Dithis compound | C8H12O4 | CID 5271566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. dithis compound [thegoodscentscompany.com]

- 7. Buy this compound | 1520-50-9 [smolecule.com]

- 8. benchchem.com [benchchem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. CN105399623A - Dithis compound preparation method - Google Patents [patents.google.com]

- 11. Dithis compound - Wikipedia [en.wikipedia.org]

- 12. ijcea.org [ijcea.org]

- 13. benchchem.com [benchchem.com]

synthesis of ethyl maleate from maleic anhydride and ethanol

An In-depth Technical Guide to the Synthesis of Ethyl Maleate (B1232345) from Maleic Anhydride (B1165640) and Ethanol (B145695)

Introduction

The esterification of maleic anhydride with ethanol is a significant reaction in industrial organic synthesis, yielding primarily monoethyl maleate and dithis compound. These esters are valuable intermediates in the production of a wide range of products, including pharmaceuticals, agrochemicals, polymers, and plasticizers.[1][2] Dithis compound, in particular, is a key component in the synthesis of the pesticide Malathion and is used as a dienophile in Diels-Alder reactions.[3]

This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying reaction mechanism, influencing factors, detailed experimental protocols, and quantitative data to support researchers and professionals in drug development and chemical synthesis.

Reaction Mechanism and Signaling Pathways

The proceeds via a two-step esterification process.

Step 1: Monoesterification The first step is a rapid, non-catalytic reaction involving the nucleophilic attack of ethanol on one of the carbonyl carbons of the maleic anhydride ring.[4] This attack leads to the opening of the anhydride ring, forming monothis compound, a molecule containing both an ester and a carboxylic acid functional group.[4][5] This initial reaction is generally fast and can proceed to completion without a catalyst.[5]

Step 2: Diesterification The second step is the esterification of the carboxylic acid group of monothis compound with a second molecule of ethanol to produce dithis compound and water.[4][6] This reaction is a slower, reversible equilibrium process.[7] To achieve high yields of dithis compound, this step is typically accelerated by an acid catalyst, and the water produced is continuously removed to shift the equilibrium toward the product side.[8]

Caption: Reaction pathway for the synthesis of this compound.

Factors Influencing the Synthesis

Several factors critically influence the rate of reaction and the final product distribution between monoethyl and dithis compound.

-

Molar Ratio: The molar ratio of ethanol to maleic anhydride is a key determinant of the final product. A 1:1 ratio favors the formation of the monoester, while a large excess of ethanol is necessary to drive the reaction towards the diester, dithis compound.[4][9] Molar ratios of maleic acid to ethanol ranging from 1:4 to 1:10 have been studied, with higher ratios increasing the conversion to the diester.[9]

-

Temperature: Higher reaction temperatures generally increase the rate of both esterification steps.[2][4] However, elevated temperatures can also promote the isomerization of the maleate product (the Z-isomer) to the more thermodynamically stable diethyl fumarate (B1241708) (the E-isomer).[8] Typical reaction temperatures range from 80°C to 120°C.[9][10][11]

-

Catalyst: While the first step is non-catalytic, the second esterification is significantly accelerated by catalysts.[6]

-

Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are effective but can cause corrosion and require neutralization during workup.[2][6]

-

Heterogeneous Catalysts: Solid acid catalysts such as cation-exchange resins (e.g., Indion 730, Amberlite IR120), zeolites, and phosphotungstic acid are increasingly preferred due to their ease of separation, reusability, and reduced environmental impact.[1][9]

-

-

Water Removal: As water is a byproduct of the second esterification, its removal is crucial for driving the equilibrium towards the formation of dithis compound.[8] This is often achieved by azeotropic distillation using a water entrainer like toluene, benzene, or cyclohexane (B81311) in a Dean-Stark apparatus or similar setup.[1][10]

Experimental Protocols

Below are detailed methodologies for the synthesis of dithis compound.

Protocol 1: Synthesis using a Heterogeneous Catalyst (Acid Zeolite)

This protocol is adapted from a patented method demonstrating high conversion rates.[1][10]

Materials:

-

Maleic anhydride (e.g., 5g, ~0.051 mol)

-

Absolute ethanol (e.g., 12g, ~0.26 mol)

-

Acid zeolite catalyst (e.g., 0.3g)

-

Water entrainer (e.g., toluene, 15 mL)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Setup: Equip a round-bottom flask with a Dean-Stark water trap, a reflux condenser, a magnetic stirrer, and a thermometer.

-

Charging Reactants: Add maleic anhydride, absolute ethanol, the acid zeolite catalyst, and the water entrainer to the reaction flask.

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the entrainer. Continue the reaction for 25-30 minutes after no more water is observed being formed.[10]

-

Cooling and Workup: Stop heating and allow the mixture to cool to room temperature. Separate the lower aqueous layer from the organic layer in the reaction flask.

-

Washing: Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acidic components.[8]

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent. The product, dithis compound, can be purified by distillation, collecting the fraction at 216-220°C.[10]

Protocol 2: Synthesis using a Cation-Exchange Resin (Indion 730)

This protocol is based on a kinetic study of the esterification of maleic acid, which is formed in situ from maleic anhydride in the presence of water.[1][9]

Materials:

-

Maleic acid (or maleic anhydride)

-

Industrial grade ethanol (95% v/v)

-

Indion 730 catalyst (dried at 120°C for 5 hours)

-

0.1 N alcoholic KOH for titration

Procedure:

-

Setup: Use a mechanically agitated reactor equipped with a reflux condenser and a constant temperature bath.

-

Charging Reactants: Charge the reactor with the desired amounts of maleic acid and ethanol. A molar ratio of 1:8 (acid:alcohol) is recommended for optimal conversion.[1][9]

-

Reaction: Immerse the reactor in the temperature bath set to 80°C. Once the mixture reaches the target temperature, add the pre-dried Indion 730 catalyst (a loading of 80 kg/m ³ of reactant volume is suggested).[1][9] Maintain a stirring speed of 1000 rpm.

-

Monitoring: Monitor the reaction's progress by withdrawing samples at regular intervals and analyzing the concentration of the acidic component by titrating with 0.1 N alcoholic KOH.[1]

-

Catalyst Recovery: Upon completion, cool the reaction mixture and recover the catalyst by filtration. The catalyst can be washed and reused.

-

Purification: The dithis compound can be purified from the filtrate by distillation.

Caption: General experimental workflow for dithis compound synthesis.

Data Presentation

Table 1: Summary of Reaction Conditions and Results

| Catalyst | Reactants (Molar Ratio) | Temperature (°C) | Time (h) | Conversion/Yield | Source |

| Acid Zeolite | Maleic Anhydride:Ethanol | Reflux | 0.5 | High Yield (Product collected at 216-220°C) | [10] |

| Indion 730 | Maleic Acid:Ethanol (1:8) | 80 | ~4 | >90% Conversion | [1][9] |

| Ionic Liquid | Maleic Anhydride:Ethanol (1:6) | 120 | 1 | 99.9% Conversion, 84.7% DEM Yield | [11] |

| Sulfuric Acid | Maleic Anhydride:Ethanol (excess) | Elevated | - | Up to ~95% DEM Yield | [7] |

Table 2: Physical Properties of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | 52.8 | 202 |

| Ethanol | C₂H₅OH | 46.07 | -114 | 78.4 |

| Monothis compound | C₆H₈O₄ | 144.12 | 66 - 68 | 261.6 (est.) |

| Dithis compound | C₈H₁₂O₄ | 172.18 | -10 | 225 |

Data sourced from[4],[3],[12],[13].

Conclusion

The is a well-established, two-step esterification process. The initial ring-opening to form monothis compound is rapid, while the subsequent conversion to dithis compound is a reversible, catalyst-dependent reaction. High yields of dithis compound are favored by using an excess of ethanol, an acid catalyst, and continuous removal of the water byproduct. The choice of catalyst has shifted from traditional homogeneous acids to more environmentally benign and reusable heterogeneous systems like zeolites and ion-exchange resins. By carefully controlling reaction parameters such as temperature, molar ratio, and catalyst loading, the synthesis can be optimized to achieve high conversion and selectivity, meeting the demands of various industrial applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Esterification involves the reaction of maleic anhydride with an alcohol to form an ester - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 3. Dithis compound - Wikipedia [en.wikipedia.org]

- 4. koyonchem.com [koyonchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Esterification of maleic anhydride is a chemical process - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 7. CN87105388A - Process for preparing dialkyl maleates - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. ijcea.org [ijcea.org]

- 10. CN105399623A - Dithis compound preparation method - Google Patents [patents.google.com]

- 11. CN110776418A - Method for preparing maleic acid ester by catalyzing maleic anhydride with ionic liquid - Google Patents [patents.google.com]

- 12. materials.alfachemic.com [materials.alfachemic.com]

- 13. echemi.com [echemi.com]

Ethyl Maleate: A Comprehensive Technical Overview for Scientific Professionals

This guide provides an in-depth analysis of ethyl maleate (B1232345), a versatile chemical compound with significant applications in research and development. The document details its chemical identity, physicochemical properties, and key applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Identification

The term "ethyl maleate" is commonly used to refer to dithis compound . It is important to distinguish this from ethyl hydrogen maleate, a distinct chemical entity. This document focuses on dithis compound.

| Identifier | Value | Reference |

| IUPAC Name | diethyl (Z)-but-2-enedioate | [1][2][3] |

| CAS Number | 141-05-9 | [3][4][5][6][7] |

| Synonyms | Dithis compound, Maleic acid diethyl ester | [2][3][5][6][7] |

| Molecular Formula | C8H12O4 | [1][4][6][7] |

| Molecular Weight | 172.18 g/mol | [3][4][6] |

| InChI Key | IEPRKVQEAMIZSS-WAYWQWQTSA-N | [2][3] |

| SMILES | CCOC(=O)/C=C\C(=O)OCC | [2] |

Physicochemical Properties

A summary of the key physical and chemical properties of dithis compound is presented below.

| Property | Value | Reference |

| Appearance | Colorless clear liquid | [1][4][5] |

| Melting Point | -10 °C | [2][7] |

| Boiling Point | 225 °C | [2][7] |

| Density | 1.064 g/mL at 25 °C | [7] |

| Refractive Index | 1.438 - 1.445 at 20 °C | [4] |

| Vapor Pressure | 1 mmHg at 14 °C | |

| Autoignition Temperature | 662 °F |

Key Applications in Research and Drug Development

Dithis compound serves as a crucial reagent and building block in various scientific domains.

-

Glutathione (B108866) Depletion: It is widely used in toxicological and pharmacological studies as an agent to deplete intracellular glutathione (GSH).[2] This property is instrumental in studying oxidative stress and the role of GSH in cellular defense mechanisms.

-

Organic Synthesis: As a dienophile, dithis compound is a common substrate in Diels-Alder reactions, a powerful tool for the synthesis of complex cyclic compounds in drug discovery.[1][2]

-

Michael Addition Reactions: It participates in Michael addition reactions, for example, with amines in the development of polyaspartic technology used in coatings, adhesives, and sealants.[1]

-

Pharmaceutical and Medical Applications: Research has explored its use in the treatment of breast cancer and for monitoring with Positron Emission Tomography (PET).[1] It is also used in the synthesis of pharmaceuticals like malathion.[1]

-

Food Additive: The Food and Drug Administration (FDA) has cleared dithis compound for indirect food contact.[1]

Experimental Workflow: Glutathione Depletion Assay

The following diagram illustrates a typical workflow for an in vitro experiment to assess the effect of a compound on glutathione levels, using dithis compound as a positive control for GSH depletion.

Logical Relationship: Dithis compound in Synthesis

The diagram below outlines the role of dithis compound as a starting material in key chemical reactions.

References

- 1. Dithis compound - Wikipedia [en.wikipedia.org]

- 2. Dithis compound | C8H12O4 | CID 5271566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dithis compound, 97% | Fisher Scientific [fishersci.ca]

- 4. dithis compound [thegoodscentscompany.com]

- 5. Dithis compound | 141-05-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. labsolu.ca [labsolu.ca]

- 7. This compound [chembk.com]

spectral data of ethyl maleate (1H NMR, 13C NMR, IR, Mass Spec)

Introduction

This technical guide provides a comprehensive overview of the spectral data for diethyl maleate (B1232345) (CAS No. 141-05-9), an unsaturated ester pivotal in various chemical syntheses.[1] It is important to distinguish diethyl maleate, the diester of maleic acid, from its monoester counterpart, monothis compound. This document focuses exclusively on the former, presenting its characteristic spectroscopic signatures as determined by ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data and protocols herein are intended to serve as a crucial resource for researchers, scientists, and professionals in drug development for the unequivocal identification and quality assessment of this compound. Dithis compound's chemical formula is C₈H₁₂O₄ and it has a molecular weight of 172.18 g/mol .[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For dithis compound, both ¹H and ¹³C NMR provide distinct signals that confirm its cis-isomeric configuration.

¹H NMR Spectral Data

The ¹H NMR spectrum of dithis compound is characterized by three distinct signals corresponding to the vinylic, methylene, and methyl protons. The chemical shifts are typically recorded in deuterated chloroform (B151607) (CDCl₃).

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| =CH | 6.28 | Singlet (s) | - |

| -O-CH₂- | 4.25 | Quartet (q) | 7.1 |

| -CH₃ | 1.32 | Triplet (t) | 7.1 |

Table 1: ¹H NMR Spectral Data for Dithis compound in CDCl₃. [3]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides further confirmation of the molecular structure, with the chemical shift of the vinylic carbons being a key identifier.

| Assignment | Chemical Shift (δ) ppm |

| C=O (Ester Carbonyl) | 165.5 |

| =CH (Vinylic Carbon) | 129.8 |

| -O-CH₂- (Methylene Carbon) | 61.2 |

| -CH₃ (Methyl Carbon) | 14.1 |

Table 2: ¹³C NMR Spectral Data for Dithis compound in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of dithis compound shows characteristic absorption bands for the ester functional group and the carbon-carbon double bond.

| Vibrational Mode | **Wavenumber (cm⁻¹) ** |

| C=O Stretch (Ester) | ~1720 |

| C=C Stretch | ~1645 |

| C-O Stretch | ~1280-1030 |

| =C-H Bend (out-of-plane) | ~700 |

Table 3: Key IR Absorption Bands for Dithis compound. [3]

The out-of-plane =C-H bending vibration around 700 cm⁻¹ is particularly diagnostic for the cis configuration of the double bond in dithis compound.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For dithis compound, electron ionization (EI) is a common method.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 172 | ~5 | [M]⁺ (Molecular Ion) |

| 127 | ~30 | [M - OCH₂CH₃]⁺ |

| 99 | 100 | [M - COOCH₂CH₃]⁺ |

| 29 | ~20 | [CH₂CH₃]⁺ |

Table 4: Major Fragments in the Mass Spectrum of Dithis compound. [4]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of dithis compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: Room temperature.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

-

Referencing: The residual solvent peak of CDCl₃ is used as an internal reference (δ = 7.26 ppm).

¹³C NMR Acquisition:

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 512-1024 scans.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Referencing: The solvent peak of CDCl₃ is used as an internal reference (δ = 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a drop of neat dithis compound between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Gently press the plates together to form a thin liquid film.

Data Acquisition:

-

Place the assembled salt plates into the sample holder of an FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam path to subtract atmospheric interferences.

-

Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

-

Process the spectrum to display transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction:

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS).

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: Inject a dilute solution of dithis compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

MS Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 20-200.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural confirmation of dithis compound using the spectroscopic methods described.

Caption: Logical workflow for the spectroscopic confirmation of dithis compound.

References

reactivity and chemical behavior of ethyl maleate

An In-depth Technical Guide to the Reactivity and Chemical Behavior of Ethyl Maleate (B1232345)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl maleate, also known as dithis compound (DEM), is a versatile α,β-unsaturated ester with significant applications in organic synthesis and biomedical research. Its chemical structure, characterized by an electron-deficient carbon-carbon double bond conjugated with two ester groups, renders it an excellent substrate for a variety of critical chemical transformations.[1] This guide provides a comprehensive technical overview of the . It details the compound's physicochemical properties, synthesis, and key reactions, including Michael additions, Diels-Alder reactions, polymerization, and hydrolysis. Furthermore, this document presents detailed experimental protocols, explores its pivotal role in drug development as a glutathione-depleting agent for studying oxidative stress, and summarizes relevant safety and toxicological data.

Physicochemical and Toxicological Properties

This compound is a colorless liquid with a fruity odor.[2] It is sparingly soluble in water but miscible with many organic solvents.[3] Its key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 141-05-9 | [3] |

| Molecular Formula | C₈H₁₂O₄ | [3][4] |

| Molecular Weight | 172.18 g/mol | [3][5][6] |

| Appearance | Colorless, clear liquid | [2][3][7] |

| Melting Point | -10 °C | [2][3][5][7] |

| Boiling Point | 220-225 °C at 760 mmHg | [2][3][5][7] |

| Density | 1.064 g/mL at 25 °C | [5] |

| Refractive Index | 1.438 - 1.445 at 20 °C | [3][5][7] |

| Flash Point | 93.3 °C (200 °F) | [3][5][7] |

| Vapor Pressure | 1 mmHg at 14 °C | [5][7] |

| Water Solubility | 1.4% (1.40E+04 mg/L) at 30 °C | [3][7] |

Toxicology and Safety Summary

This compound is considered a hazardous substance. It is irritating to the eyes and may cause an allergic skin reaction.[3][8][9] It is harmful to aquatic life with long-lasting effects.[8] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[10][11]

Table 2: Toxicological Data for this compound

| Endpoint | Value | Species | Reference(s) |

| LD50 Oral | 3200 mg/kg | Rat | [9][10] |

| LC50 Inhalation | Not listed | - | [10] |

| LD50 Dermal | Not listed | - | [10] |

| Eye Irritation | Causes serious eye irritation | - | [8][9] |

| Skin Sensitization | May cause an allergic skin reaction | - | [8][9] |

Synthesis of this compound

The most common industrial method for synthesizing this compound is the acid-catalyzed esterification of maleic anhydride (B1165640) with ethanol (B145695).[2][12] Sulfuric acid is a traditional catalyst, though solid acid catalysts like cation-exchange resins or zeolites are also used to create more eco-friendly processes.[13][14][15] The reaction is driven to completion by removing the water formed, often through azeotropic distillation with a water entrainer like benzene (B151609) or toluene.[12][13]

Experimental Protocol: Synthesis via Acid-Catalyzed Esterification

This protocol describes a laboratory-scale synthesis using a solid acid catalyst.[13]

Materials:

-

Maleic anhydride (e.g., 5g)

-

Dehydrated ethanol (e.g., 12g)[13]

-

Acid zeolite catalyst (e.g., 0.3g)[13]

-

Water entrainer (e.g., benzene, 15mL)[13]

-

Reaction vessel (round-bottom flask)

-

Water trap (Dean-Stark apparatus), reflux condenser, and thermometer

Procedure:

-

Add maleic anhydride, dehydrated ethanol, acid zeolite, and benzene to the reaction vessel.[13]

-

Assemble the apparatus with the water trap and reflux condenser.[13]

-

Heat the mixture to reflux. Water will be removed as an azeotrope with benzene and collected in the trap.

-

Continue the reaction for 25-30 minutes after no more water is observed collecting in the trap.[13]

-

Stop heating and allow the mixture to cool to room temperature for 30 minutes.[13]

-

Separate and discard the lower aqueous layer from the reaction mixture.

-

Wash the organic reaction solution with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Purify the product by distillation, first removing low-boiling volatiles and then collecting the fraction at 216-220 °C, which is the dithis compound product.[13]

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Behavior

The reactivity of this compound is dominated by its electrophilic carbon-carbon double bond, which is activated by the two electron-withdrawing ethyl ester groups. This makes it a prime candidate for several important classes of organic reactions.

Michael Addition (Conjugate Addition)

This compound is a prominent Michael acceptor, readily undergoing 1,4-conjugate addition with a wide variety of nucleophiles (Michael donors).[16][17] This reaction is fundamental for forming carbon-carbon and carbon-heteroatom bonds.[16] The general mechanism involves the attack of a nucleophile on the β-carbon of the double bond, forming a resonance-stabilized enolate intermediate, which is then protonated.[16][18]

Caption: Generalized mechanism of the Michael addition reaction.

Aza-Michael and Thia-Michael Additions Reactions with amine (aza-Michael) and thiol (thia-Michael) nucleophiles are particularly efficient.[16] The addition of primary and secondary amines can often proceed without a catalyst, sometimes even in the absence of a solvent.[17][18]

Experimental Protocol: Aza-Michael Addition of Cyclohexylamine (Solvent-Free)

This protocol demonstrates a green chemistry approach to the aza-Michael addition.[17][18]

Materials:

-

Dithis compound (1.0 mmol, 1.0 eq)

-

Cyclohexylamine (1.1 mmol, 1.1 eq)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, combine dithis compound and cyclohexylamine.[17]

-

Stir the neat (solvent-free) mixture at room temperature (e.g., 30-32 °C).[17] Note that the reaction can be exothermic.[18]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product can often be used directly. If purification is needed to remove excess amine, the mixture can be dissolved in a solvent like ethyl acetate (B1210297) and passed through a short silica (B1680970) gel column.[17]

Diels-Alder Reaction

As an electron-poor alkene, this compound is an effective dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[19][20] It reacts with conjugated dienes to form six-membered ring structures, which are valuable intermediates in the synthesis of complex molecules and natural products.[19] The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product.[19][20]

Caption: The concerted mechanism of the Diels-Alder reaction.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene (B3395910)

This protocol describes the reaction to form diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate.[20]

Materials:

-

Dithis compound (1.0 equivalent)

-

Toluene

-

Apparatus for fractional distillation

-

Round-bottom flask with reflux condenser

Procedure:

-

Prepare Cyclopentadiene: Gently heat dicyclopentadiene to induce a retro-Diels-Alder reaction ("cracking"). Collect the freshly distilled cyclopentadiene monomer (boiling point ~40-42 °C) in a chilled receiving flask. Use immediately.[20]

-

Reaction Setup: In a round-bottom flask, dissolve dithis compound in a minimal amount of toluene.[20]

-

Addition: Add the freshly distilled cyclopentadiene (1.1 equivalents) to the solution. The reaction is often exothermic.[20]

-

Reaction: Heat the mixture to a gentle reflux (~110 °C for toluene) and maintain for 2-4 hours. Monitor the reaction's progress by TLC.[20]

-

Work-up: After cooling, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to separate the endo and exo isomers.[20]

Polymerization

While the homopolymerization of this compound is challenging due to the low reactivity of its double bond, it readily participates in copolymerization with more reactive monomers like vinyl acetate.[21] The incorporation of dithis compound into polymer chains can enhance properties such as flexibility, adhesion, and durability.[21][22][23] These copolymers are used in the formulation of adhesives, coatings, and binders.[21]

Hydrolysis

Esters can be hydrolyzed to their constituent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or alkali.[24]

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with a dilute acid (e.g., HCl or H₂SO₄).[24][25] The equilibrium lies towards the products when an excess of water is used.[24] Studies on dithis compound show that the first hydrolysis step (to the monoester) is slower than the second step (to maleic acid).[25]

-

Alkaline Hydrolysis (Saponification): This reaction, carried out by heating the ester with a dilute alkali like sodium hydroxide, is effectively irreversible because the carboxylic acid is converted to its carboxylate salt.[24][26] This makes product separation simpler than in acid hydrolysis.[24]

Applications in Drug Development and Research

This compound is a crucial tool in biomedical research, primarily for its ability to modulate cellular redox homeostasis.[17]

Glutathione (B108866) (GSH) Depletion

The most significant biological action of this compound is the depletion of intracellular glutathione (GSH).[2][3] This occurs via a Michael addition reaction where the sulfhydryl group of the cysteine residue in GSH attacks the double bond of this compound.[3] This reaction is often catalyzed by the enzyme Glutathione S-transferase (GST).

The depletion of GSH, a key cellular antioxidant, disrupts the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress.[3] This makes this compound an invaluable chemical tool for:

-

Investigating the mechanisms of oxidative stress and drug-induced toxicity.[17]

-

Studying the role of redox signaling in various disease states, including cancer and neurodegeneration.[17]

-

Screening for novel antioxidant compounds that can counteract the effects of GSH depletion.[17]

Caption: Pathway of glutathione depletion by this compound.

Pharmaceutical Intermediate

This compound serves as a versatile building block and intermediate in the synthesis of various fine chemicals and pharmaceuticals.[22][23][27] It is a precursor for the synthesis of the organophosphorus insecticide malathion (B1675926) and has been investigated for applications in cancer treatment.[2][28]

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 1520-50-9 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. Dithis compound--YIXING AOTELING CHEMICAL CO.,LTD [sinobromide.com]

- 5. Dithis compound 97 141-05-9 [sigmaaldrich.com]

- 6. Dithis compound | C8H12O4 | CID 5271566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dithis compound [thegoodscentscompany.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. synerzine.com [synerzine.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound [chembk.com]

- 13. CN105399623A - Dithis compound preparation method - Google Patents [patents.google.com]

- 14. CN104262140A - Method and device for producing dithis compound by virtue of rectification and steam osmosis coupling - Google Patents [patents.google.com]

- 15. ijcea.org [ijcea.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Dithis compound – Bulk Chemical Supply & Distribution | Neuchem [neuchem.com]

- 23. sksfinechem.com [sksfinechem.com]

- 24. chemguide.co.uk [chemguide.co.uk]

- 25. ias.ac.in [ias.ac.in]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. nbinno.com [nbinno.com]

- 28. Dithis compound - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Review of Ethyl Maleate and Its Derivatives for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of ethyl maleate (B1232345) and its derivatives, focusing on their synthesis, chemical properties, and significant applications in biomedical research and drug development. The document summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for professionals in the field.

Chemical Properties and Synthesis of Ethyl Maleate Derivatives

This compound, and its most common derivative dithis compound (DEM), are α,β-unsaturated carbonyl compounds that serve as versatile precursors in organic synthesis. Their reactivity is primarily attributed to the electrophilic nature of the carbon-carbon double bond, making them susceptible to nucleophilic attack.

Physicochemical Properties of Dithis compound

| Property | Value |

| CAS Number | 141-05-9 |

| Molecular Formula | C₈H₁₂O₄ |

| Molecular Weight | 172.18 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 225 °C |

| Solubility | Insoluble in water |

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives primarily involves the esterification of maleic anhydride (B1165640) or maleic acid with ethanol. The reaction can be catalyzed by acids such as sulfuric acid. The synthesis of substituted this compound derivatives can be achieved through various reactions, including the Knoevenagel condensation for the preparation of ethyl 2-cyano-3-phenylcinnamate derivatives.

Experimental Protocol: Synthesis of Dithis compound

-

Materials: Maleic anhydride, ethanol, sulfuric acid (catalyst).

-

Procedure:

-

In a round-bottom flask, dissolve maleic anhydride in an excess of ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux the mixture for several hours.

-

After cooling, neutralize the excess acid with a mild base.

-

Extract the dithis compound using an organic solvent.

-

Purify the product by distillation.

-

Key Chemical Reactions

The electron-deficient double bond in this compound and its derivatives makes them excellent substrates for several important organic reactions, including Michael additions and Diels-Alder reactions.

Michael Addition

This compound readily undergoes Michael addition with various nucleophiles, such as amines and thiols. This reaction is fundamental to its biological activity, particularly its reaction with the thiol group of glutathione (B108866).

Diels-Alder Reaction

As a dienophile, dithis compound can react with conjugated dienes to form cyclohexene (B86901) derivatives, which are valuable intermediates in the synthesis of complex cyclic molecules.

Biological Activity and Applications in Drug Development

The primary biological effect of dithis compound is the depletion of intracellular glutathione (GSH), a key antioxidant. This property makes it a valuable tool for studying oxidative stress and a potential therapeutic agent in certain contexts.

Glutathione Depletion and Oxidative Stress

DEM depletes GSH through a Michael addition reaction, where the sulfhydryl group of GSH conjugates with the double bond of DEM, a reaction often catalyzed by glutathione S-transferases (GSTs).[1] This depletion of GSH disrupts the cellular redox balance, leading to the accumulation of reactive oxygen species (ROS) and a state of oxidative stress.[2]

Experimental Protocol: Measurement of Intracellular ROS using DCFDA

-

Materials: DEM-treated and control cells, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) solution, serum-free medium or PBS, fluorescence microplate reader, flow cytometer, or fluorescence microscope.[3]

-

Procedure:

-

Treat cells with DEM at the desired concentration and for the specified duration.[3]

-

Prepare a fresh working solution of DCFDA in pre-warmed serum-free medium or PBS.[3]

-

Remove the treatment media, wash the cells with warm PBS, and add the DCFDA working solution.[3]

-

Incubate the cells for 30-45 minutes at 37°C, protected from light.[3]

-

Wash the cells to remove the DCFDA solution.[3]

-

Measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[3]

-

Modulation of Signaling Pathways

The oxidative stress induced by DEM activates several cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[1]

DEM has been shown to activate all three major MAPK family members: ERK, JNK, and p38.[1] This activation is a cellular response to oxidative stress and can lead to downstream effects such as apoptosis and cell cycle arrest.[2][4]

DEM is a known activator of the Nrf2 signaling pathway.[1] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Electrophiles like DEM can modify cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.

Caption: Nrf2 activation pathway induced by Dithis compound (DEM).

Induction of Apoptosis

The cellular stress induced by DEM can lead to programmed cell death, or apoptosis. Studies have shown that DEM-induced oxidative stress can trigger apoptosis through the involvement of the Bax and Bcl-2 proteins.[5] The activation of the MAPK pathway also plays a role in initiating apoptosis.[2][4]

Caption: Signaling pathway of DEM-induced apoptosis.

Quantitative Biological Activity Data

While extensive research has been conducted on dithis compound, quantitative data on the biological activity of a broader range of this compound derivatives is an active area of investigation. The following table includes representative data.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Dithis compound | Human colorectal carcinoma | Cytotoxicity | >10 mM | [6] |

| Diethyl acetylenedicarboxylate (B1228247) | Human colorectal carcinoma | Cytotoxicity | ~0.1 mM | [6] |

Conclusion

This compound and its derivatives, particularly dithis compound, are invaluable tools in biomedical research. Their ability to deplete intracellular glutathione and induce oxidative stress provides a robust model for studying cellular responses to various stimuli and for screening novel therapeutic agents. The detailed understanding of their chemical properties, synthetic routes, and the signaling pathways they modulate is crucial for their effective application in drug development and for the design of novel derivatives with enhanced therapeutic potential. This guide serves as a foundational resource for researchers and scientists working with this important class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. apexbt.com [apexbt.com]

- 3. benchchem.com [benchchem.com]

- 4. Dithis compound inhibits MCA+TPA transformed cell growth via modulation of GSH, MAPK, and cancer pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dithis compound-induced oxidative stress leads to testicular germ cell apoptosis involving Bax and Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity comparison of the cytotoxic properties of dithis compound and related molecules: identification of diethyl acetylenedicarboxylate as a thiol cross-linking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Diethyl Maleate in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of diethyl maleate (B1232345) (CAS No: 141-05-9), a widely used reagent and intermediate in organic synthesis and pharmaceutical development. A thorough review of available literature indicates that while diethyl maleate is qualitatively described as highly soluble or miscible in many common organic solvents, specific quantitative solubility data across a range of temperatures is not extensively documented. This guide summarizes the available qualitative and quantitative solubility information and presents a detailed, standardized experimental protocol for the precise determination of dithis compound solubility. Additionally, a logical workflow for this experimental procedure is provided in a visual format to aid in laboratory application.

Introduction

Dithis compound, the diethyl ester of maleic acid, is a colorless liquid with a fruity odor. Its chemical structure, featuring a reactive carbon-carbon double bond conjugated with two ester groups, makes it a versatile building block in various chemical reactions, including Diels-Alder cycloadditions and Michael additions.[1] Understanding its solubility in different organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating products in diverse applications, from polymer chemistry to the synthesis of active pharmaceutical ingredients.

This guide aims to consolidate the existing knowledge on the solubility of dithis compound and to provide a practical framework for researchers to determine solubility parameters in their own laboratories.

Physicochemical Properties of Dithis compound

A summary of the key physicochemical properties of dithis compound is presented in Table 1.

Table 1: Physicochemical Properties of Dithis compound

| Property | Value | Reference(s) |

| CAS Number | 141-05-9 | [1] |

| Molecular Formula | C₈H₁₂O₄ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| Appearance | Colorless liquid | [1][2] |

| Melting Point | -10 °C | [2] |

| Boiling Point | 225 °C at 760 mmHg | [2] |

| Density | 1.064 g/mL at 25 °C | [2] |

| Refractive Index | n²⁰/D 1.441 | [2] |

Solubility of Dithis compound

Qualitative Solubility

Dithis compound is widely reported to be soluble or miscible in a variety of common organic solvents. The term "miscible" implies that the two liquids can be mixed in all proportions to form a homogeneous solution. Its polar ester functional groups allow for dipole-dipole interactions with polar solvents, while the ethyl groups provide some nonpolar character, enabling solubility in less polar environments as well.

General solubility observations from multiple sources are summarized below:

-

Highly Soluble/Miscible: Ethanol, Diethyl Ether, Acetone.[3][4]

-

Soluble: Readily soluble in alcohol and diethyl ether.[5]

-

Partially Soluble: Benzene, Chloroform.[4]

-

Insoluble/Slightly Soluble in Water: Dithis compound is generally considered insoluble or sparingly soluble in water.[2][4]

Quantitative Solubility Data

Despite its widespread use, detailed quantitative solubility data for dithis compound in a range of organic solvents is sparse in the available literature. This is likely due to its high miscibility with many common solvents, making the determination of a precise saturation point challenging and often unnecessary for many synthetic applications. The available quantitative data is presented in Table 2.

Table 2: Quantitative Solubility of Dithis compound

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 30 | 1.4% (w/w) | [4] |

| Water | Not Specified | 14 mg/L | [2] |

| Ethanol | Not Specified | ≥ 100 mg/mL | Not specified in search results |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a liquid solute, such as dithis compound, in an organic solvent. This protocol is based on the widely used isothermal shake-flask method.[6]

Materials and Equipment

-

Dithis compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Glass vials or flasks with airtight seals

-

Calibrated pipettes and syringes

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

-

Volumetric flasks

Procedure

-

Preparation of Solvent-Solute Mixtures:

-

Add a known volume or weight of the selected organic solvent to a series of glass vials.

-

To each vial, add an excess amount of dithis compound. The presence of a distinct second phase (undissolved dithis compound) should be visible.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. A typical duration is 24-48 hours, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow the undissolved dithis compound to separate.

-

If necessary, centrifugation can be used to facilitate a clear separation of the saturated solvent phase.

-

-

Sampling and Dilution:

-

Carefully extract a known volume of the clear, saturated supernatant using a pre-warmed (to the experimental temperature) pipette or syringe to avoid precipitation.

-

Accurately dilute the collected sample with the pure solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., GC or HPLC) to determine the concentration of dithis compound.

-

A calibration curve should be prepared using standard solutions of dithis compound of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of dithis compound in the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.

-

-

Data Reporting:

-

The experiment should be performed in triplicate to ensure the reliability and reproducibility of the results. The mean solubility and standard deviation should be reported.

-

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of dithis compound is illustrated in the following diagram.

Conclusion

References

- 1. Dithis compound - Wikipedia [en.wikipedia.org]

- 2. Dithis compound CAS#: 141-05-9 [m.chemicalbook.com]

- 3. CAS 141-05-9: Dithis compound | CymitQuimica [cymitquimica.com]

- 4. High-Quality Dithis compound Supplier | Benefits & Applications of Maleate Ester [integratechem.com]

- 5. Dithis compound, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethyl Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of ethyl maleate (B1232345). Due to a lack of specific published thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for ethyl maleate, this guide presents a framework based on the known properties of similar unsaturated esters and standardized analytical protocols. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development and materials science.

Physicochemical Properties of this compound

This compound, the diethyl ester of maleic acid, is a colorless liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 141-05-9 | [1] |

| Molecular Formula | C₈H₁₂O₄ | [1] |

| Molecular Weight | 172.18 g/mol | [2] |

| Melting Point | -10 °C | [3][4] |

| Boiling Point | 223-225 °C at 101.3 kPa | [3][4] |

| Density | 1.064 - 1.065 g/cm³ at 20-25 °C | [3][4] |

| Flash Point | 93 °C | [3] |

| Auto-ignition Temperature | 295 °C | [5] |

Thermal Stability and Decomposition Profile

Upon combustion, this compound is expected to produce toxic fumes, including carbon monoxide (CO) and carbon dioxide (CO₂), along with other pyrolysis products typical of burning organic materials.[5][7]

Table 2: Hypothetical Thermal Decomposition Data for this compound

The following data is illustrative and based on typical values for unsaturated esters. Actual experimental results may vary.

| Parameter | Inert Atmosphere (N₂) | Oxidative Atmosphere (Air) |

| Onset of Decomposition (T_onset) | 200 - 250 °C | 180 - 230 °C |

| Temperature of Maximum Decomposition Rate (T_max) | 250 - 300 °C | 230 - 280 °C |

| Final Decomposition Temperature (T_final) | 350 - 400 °C | 300 - 350 °C |

| Residue at 600 °C | < 1% | ~ 0% |

Plausible Decomposition Mechanism

The thermal decomposition of esters can proceed through several pathways. For this compound, a plausible mechanism in an inert atmosphere involves a combination of β-hydrogen elimination and homolytic scission.

Caption: Plausible thermal decomposition pathways for this compound.

In the presence of oxygen, oxidative decomposition will also occur, leading to a more complex mixture of products, including aldehydes, ketones, and carboxylic acids, and ultimately complete combustion to CO₂ and H₂O at higher temperatures.

Experimental Protocols

Detailed methodologies for assessing the thermal stability of liquid organic compounds like this compound are outlined below. These protocols are based on standardized methods such as those described by ASTM International.[5][6][8][9][10]

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer consisting of a microbalance, a furnace, a temperature programmer, and a gas-purging system.[11]

Procedure:

-

Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions and relevant standards (e.g., ASTM E1582 for temperature, ASTM E2040 for mass).[11]

-

Sample Preparation: Place a small, representative sample of this compound (typically 5-10 mg) into a clean, inert sample pan (e.g., platinum or ceramic).[11]

-

Experimental Conditions:

-

Purge Gas: Use an inert gas such as nitrogen or an oxidative gas like air at a constant flow rate (e.g., 20-50 mL/min).[12]

-

Heating Rate: A linear heating rate of 10 °C/min is common for initial screening.[13]

-

Temperature Range: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[13]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which a 5% mass loss is observed.

-

Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperature of the maximum rate of decomposition (T_max).

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Objective: To measure the heat flow associated with the thermal transitions of this compound, including boiling and decomposition.

Apparatus: A differential scanning calorimeter with a furnace, temperature programmer, and data acquisition system.

Procedure:

-

Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample of this compound (typically 2-5 mg) into a hermetically sealed aluminum pan. A small pinhole may be made in the lid to allow for the release of volatiles during decomposition.[13]

-

Experimental Conditions:

-

Data Acquisition: Record the differential heat flow between the sample and a reference pan as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic events (e.g., boiling) and exothermic events (e.g., decomposition).

-

Integrate the area under the peaks to determine the enthalpy of these transitions.

-

References

- 1. Dithis compound - Wikipedia [en.wikipedia.org]

- 2. Dithis compound | C8H12O4 | CID 5271566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. High-Quality Dithis compound Supplier | Benefits & Applications of Maleate Ester [integratechem.com]

- 4. benchchem.com [benchchem.com]

- 5. store.astm.org [store.astm.org]

- 6. infinitalab.com [infinitalab.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. kalite.com [kalite.com]

- 10. matestlabs.com [matestlabs.com]

- 11. dl.asminternational.org [dl.asminternational.org]

- 12. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 13. Making sure you're not a bot! [openjournals.ugent.be]

molecular structure and stereochemistry of ethyl maleate

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of Ethyl Maleate (B1232345)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (CAS: 141-05-9). It details the structural features, stereoisomerism, and spectroscopic data essential for its unambiguous identification. Furthermore, this document outlines detailed experimental protocols for its characterization using standard analytical techniques.

Molecular Structure

Ethyl maleate is an organic compound with the chemical formula C₈H₁₂O₄.[1][2] It is formally the diethyl ester of maleic acid.[1] The molecular structure consists of a four-carbon backbone containing a carbon-carbon double bond, with two ethyl ester functional groups attached to the carbons of the double bond.[2] The IUPAC name for this compound is diethyl (Z)-but-2-enedioate, which specifies its stereochemistry.[1]

Caption: 2D Molecular Structure of Dithis compound.

Bond Lengths and Angles

| Bond Type | Hybridization | Typical Bond Length (Å) |

| C=C | sp² - sp² | 1.34 |

| C-C | sp² - sp² | 1.47 |

| C=O (ester) | sp² - sp² | 1.21 |

| C-O (ester) | sp² - sp³ | 1.34 |

| O-C (ethyl) | sp² - sp³ | 1.45 |

| C-C (ethyl) | sp³ - sp³ | 1.54 |

| C-H (vinylic) | sp² - s | 1.09 |

| C-H (aliphatic) | sp³ - s | 1.10 |

Note: Values are averaged from standard compilations and may vary slightly in the actual molecule.

Stereochemistry

The defining stereochemical feature of this compound is the geometry around the carbon-carbon double bond. The presence of this double bond restricts free rotation, leading to the possibility of cis-trans isomerism (also known as geometric isomerism).[5]

This compound is the cis (Z) isomer.[5] In this configuration, the two ethyl carboxylate groups are positioned on the same side of the plane defined by the double bond. Its diastereomer is diethyl fumarate (B1241708), which is the trans (E) isomer, where the functional groups are on opposite sides.[5] This structural difference results in distinct physical properties and spectroscopic signatures for the two isomers.[5]

Caption: Cis-Trans Isomerism in Diethyl But-2-enedioate.

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful and definitive techniques for the structural elucidation of this compound and for distinguishing it from its trans isomer, diethyl fumarate.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical environment of the protons and carbons in this compound and fumarate are sufficiently different to be easily distinguished by NMR.[5]

Table 1: ¹H NMR Spectral Data (CDCl₃) [5]

| Compound | Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|---|

| Dithis compound | =CH | 6.28 | s | - |

| -O-CH₂- | 4.25 | q | 7.1 | |

| -CH₃ | 1.32 | t | 7.1 | |

| Diethyl Fumarate | =CH | 6.84 | s | - |

| -O-CH₂- | 4.26 | q | 7.1 | |

| -CH₃ | 1.31 | t | 7.1 |

Key observation: The vinylic protons (=CH) of the cis-isomer (dithis compound) are significantly shielded (appear upfield) compared to the trans-isomer.[5]

Table 2: ¹³C NMR Spectral Data (CDCl₃) [5]

| Compound | Assignment | Chemical Shift (δ) ppm |

|---|---|---|

| Dithis compound | C=O | 165.4 |

| =CH | 129.5 | |

| -O-CH₂- | 61.2 | |

| -CH₃ | 14.1 | |

| Diethyl Fumarate | C=O | 165.1 |

| =CH | 133.5 | |

| -O-CH₂- | 61.1 | |

| -CH₃ | 14.1 |

Key observation: The vinylic carbons (=CH) of the trans-isomer (diethyl fumarate) are deshielded and appear further downfield.[5]

Infrared (IR) Spectroscopy

The most diagnostic IR absorption for differentiating the isomers is the out-of-plane =C-H bending vibration.[5]

Table 3: Key IR Absorption Frequencies (Liquid Film) [5]

| Compound | Assignment | Absorption Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Dithis compound | C=O stretch | 1728 | Strong |

| C=C stretch | 1645 | Medium | |

| C-O stretch | 1270, 1175 | Strong | |

| =C-H bend (cis) | ~700 | Medium | |

| Diethyl Fumarate | C=O stretch | 1725 | Strong |

| C=C stretch | 1645 | Medium | |

| C-O stretch | 1295, 1160 | Strong | |

| =C-H bend (trans) | ~980 | Strong |

Key observation: The cis isomer shows a characteristic =C-H bend around 700 cm⁻¹, whereas the trans isomer exhibits a strong band around 980 cm⁻¹.[5]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Protocol for ¹H and ¹³C NMR Spectroscopy

This protocol outlines the steps for preparing a sample of this compound and acquiring high-resolution NMR spectra.

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of the liquid this compound sample into a clean, dry vial.[5] For ¹³C NMR, a higher concentration of 30-50 mg may be beneficial.[5]

-

Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing.[5]

-

Gently swirl the vial to ensure a homogeneous solution.

-

Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.[5]

-

-

Data Acquisition :

-

Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer (e.g., 400 or 500 MHz).[5]

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[5]

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp and symmetrical peaks.[5]

-

Acquire the ¹H NMR spectrum, setting the spectral width to cover a range of at least 0-12 ppm.[5]

-

For the ¹³C NMR spectrum, acquire the data with proton decoupling to simplify the spectrum to singlets for each unique carbon.[5]

-

Protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the analysis of liquid this compound using the neat liquid film method, which is simple and avoids solvent interference.

-

Sample Preparation (Neat Liquid Film) :

-

Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free from scratches.[6]

-

Place one drop of the liquid this compound sample directly onto the surface of one salt plate.[5]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[6]

-

-

Data Acquisition :

-

Place the assembled salt plates into the sample holder of the FT-IR spectrometer.[5]

-

Acquire a background spectrum with the empty beam path to subtract interference from atmospheric CO₂ and water vapor.[7]

-

Acquire the sample spectrum over a typical range of 4000-600 cm⁻¹.[5][7]

-

Process the resulting data to generate a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[5]

-

Caption: Logical workflow for the spectroscopic confirmation of dithis compound.

Conclusion

The molecular structure of this compound is characterized by a cis or (Z)-configuration of its two ethyl ester groups across a carbon-carbon double bond. This stereochemistry is the primary feature that distinguishes it from its trans isomer, diethyl fumarate. The structural and stereochemical assignment can be definitively confirmed through a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. The distinct chemical shifts of the vinylic protons and carbons, along with the unique position of the out-of-plane =C-H bending vibration in the IR spectrum, provide an unambiguous analytical framework for its identification and quality assessment in research and industrial applications.

References

- 1. Dithis compound | C8H12O4 | CID 5271566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 141-05-9: Dithis compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. theorchem.ru [theorchem.ru]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Health and Safety Considerations for Handling Ethyl Maleate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for the handling of ethyl maleate (B1232345) (also known as diethyl maleate). The information herein is intended to equip laboratory personnel with the necessary knowledge to manage this chemical safely, understand its toxicological profile, and respond effectively in case of exposure. This document details the physicochemical properties, toxicological data, experimental safety assessment protocols, and the primary signaling pathway associated with its biological activity.

Physicochemical and Toxicological Profile

This compound is a colorless liquid with a faint odor. It is primarily used as a chemical intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals. A summary of its key physical, chemical, and toxicological properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₂O₄ | [1][2] |

| Molar Mass | 172.18 g/mol | [1][3] |

| Appearance | Colorless liquid | [4] |

| Density | 1.064 g/mL at 25 °C | [1] |

| Melting Point | -10 °C | [1] |

| Boiling Point | 225 °C | [1] |

| Flash Point | 93 °C (200 °F) | [1][4] |

| Water Solubility | Insoluble (14 mg/L) | [1] |

| Vapor Pressure | 1 mmHg at 14 °C | [1] |

Table 2: Summary of Toxicological Data for this compound

| Endpoint | Species | Route | Value | Classification/Observation | Reference(s) |

| Acute Oral Toxicity (LD50) | Rat | Oral | 3200 mg/kg | May be harmful if swallowed | [5][6][7] |

| Acute Dermal Toxicity (LD50) | Rat | Dermal | 5000 mg/kg | Low dermal toxicity | [5][7] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 2000 mg/kg | Low dermal toxicity | [7] |

| Skin Irritation | Rabbit | Dermal | - | Mild irritant | [5][7] |

| Eye Irritation | Rabbit | Ocular | - | Causes serious eye irritation | [3][7][8] |

| Skin Sensitization (EC3) | Mouse | Dermal | ~2.1% | Potential to cause skin sensitization | [7] |

| Genotoxicity | Mouse Lymphoma L5178Y cells | In vitro | ≥ 26.9 µg/mL | Increased micronuclei and DNA strand breaks | [7] |

| Carcinogenicity | - | - | - | Not expected to be carcinogenic | [6][9][10] |

| Reproductive Toxicity | - | - | - | Not expected to have reproductive toxicity potential | [9][10] |